molecular formula C29H17Cl B13935832 5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]

5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]

Cat. No.: B13935832
M. Wt: 400.9 g/mol
InChI Key: ODRHOVFHFCWACD-UHFFFAOYSA-N
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Description

5-Chlorospiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

The synthesis of 5-Chlorospiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] typically involves multi-step organic reactions. One common synthetic route includes the chlorination of spiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure the selective chlorination at the desired position.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

5-Chlorospiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

5-Chlorospiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique spiro structure makes it valuable for studying steric effects and molecular interactions.

    Biology: Research has explored its potential as a DNA intercalator, which could have implications for understanding DNA-protein interactions and developing new therapeutic agents.

    Industry: Although not widely used in industrial applications, its unique properties make it a candidate for developing new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of 5-Chlorospiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] involves its interaction with molecular targets such as DNA or proteins. The spiro structure allows the compound to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are covalent bonds between the compound and DNA, resulting in mutations or cell death.

Comparison with Similar Compounds

5-Chlorospiro[7H-benzo[c]fluorene-7,9’-[9H]fluorene] can be compared with other spiro compounds, such as:

    Spiro[fluorene-9,9’-xanthene]: This compound has a similar spiro linkage but differs in the ring structures attached to the spiro atom.

    Spiro[cyclohexane-1,9’-fluorene]: Another spiro compound with different ring systems, offering distinct chemical properties and reactivity.

    Spiro[7H-benzo[c]fluorene-7,9’-[9H]thioxanthene]: This compound is closely related, with a sulfur atom replacing the carbon in one of the rings, leading to different electronic and steric effects.

Properties

Molecular Formula

C29H17Cl

Molecular Weight

400.9 g/mol

IUPAC Name

5-chlorospiro[benzo[c]fluorene-7,9'-fluorene]

InChI

InChI=1S/C29H17Cl/c30-27-17-26-28(21-12-2-1-11-20(21)27)22-13-5-8-16-25(22)29(26)23-14-6-3-9-18(23)19-10-4-7-15-24(19)29/h1-17H

InChI Key

ODRHOVFHFCWACD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)Cl

Origin of Product

United States

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